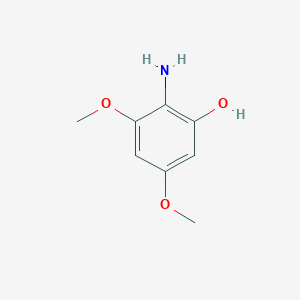
2-Hydroxy-4,6-dimethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4,6-dimethoxyaniline, also known as Veratrole alcohol, is a chemical compound with the molecular formula C9H13NO3. It is a white crystalline solid with a melting point of 96-98°C. This compound has been widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4,6-dimethoxyaniline is not well understood. However, it is believed to exert its effects by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators.
Effets Biochimiques Et Physiologiques
2-Hydroxy-4,6-dimethoxyaniline has been shown to have a wide range of biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, such as cancer, arthritis, and cardiovascular diseases. It has also been shown to have antimicrobial and antiviral activities, which make it a potential candidate for the development of novel antibiotics and antiviral agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Hydroxy-4,6-dimethoxyaniline in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the use of 2-Hydroxy-4,6-dimethoxyaniline in scientific research. One of the most promising areas is the development of novel drugs based on this compound. It has been shown to have potential as an anticancer agent, and further research in this area could lead to the development of more effective cancer treatments. Another area of future research is the development of new synthetic methods for the preparation of this compound and its derivatives. This could lead to the discovery of new compounds with novel properties and applications. Finally, further research is needed to elucidate the mechanism of action of this compound and its effects on various biological systems.
Méthodes De Synthèse
The synthesis of 2-Hydroxy-4,6-dimethoxyaniline can be achieved through several methods. One of the most common methods involves the reduction of veratraldehyde using sodium borohydride in the presence of a catalyst. Another method involves the reaction of veratrole with nitrosylsulfuric acid to form the corresponding nitroso compound, which is then reduced to the desired product using sodium sulfide.
Applications De Recherche Scientifique
2-Hydroxy-4,6-dimethoxyaniline has been extensively used in scientific research as a starting material for the synthesis of various compounds. It has been used in the development of novel drugs, such as antitumor agents, anti-inflammatory agents, and antiviral agents. It has also been used in the synthesis of organic dyes and pigments, as well as in the preparation of polymers and resins.
Propriétés
Numéro CAS |
140112-98-7 |
|---|---|
Nom du produit |
2-Hydroxy-4,6-dimethoxyaniline |
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
2-amino-3,5-dimethoxyphenol |
InChI |
InChI=1S/C8H11NO3/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4,10H,9H2,1-2H3 |
Clé InChI |
DKIDAHKXYDXHIY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)N)O |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)N)O |
Synonymes |
3,5-DIMETHOXY-2-AMINO-PHENOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



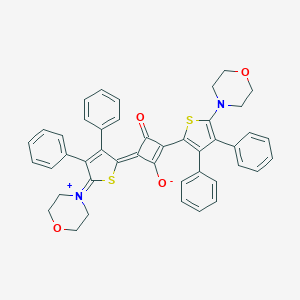
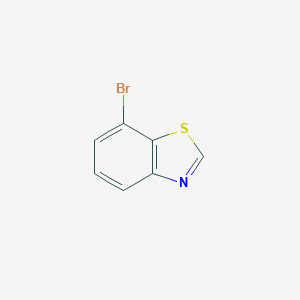
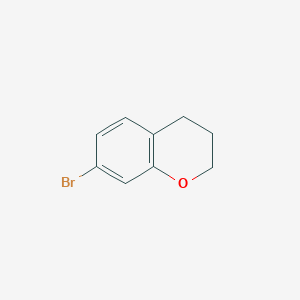

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

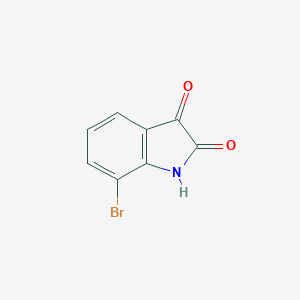


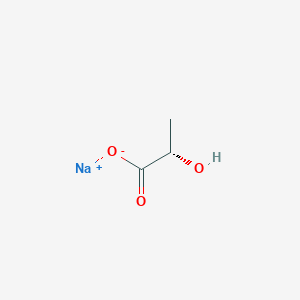

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)
![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)
